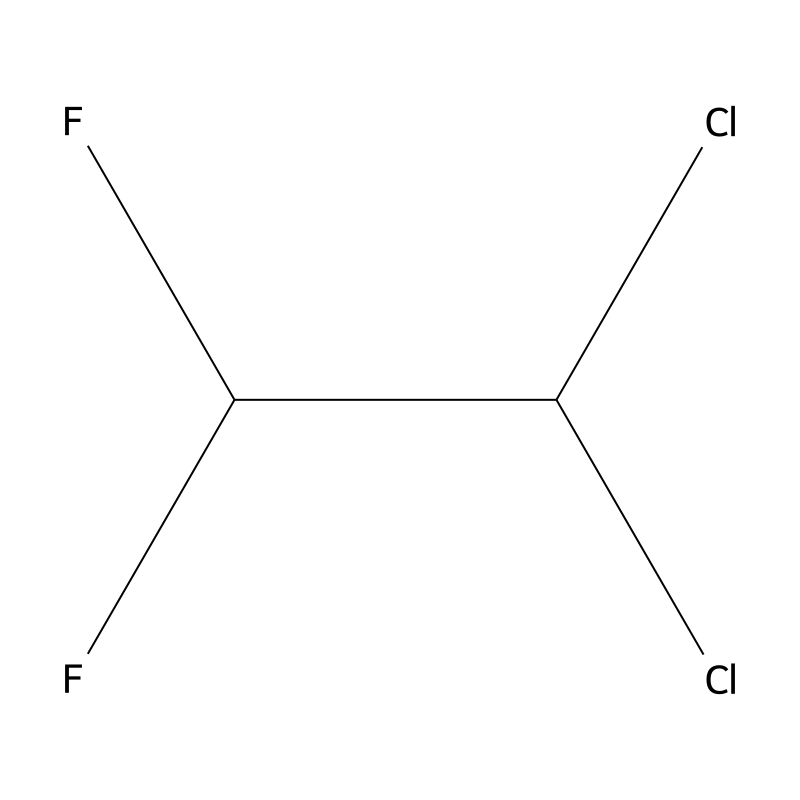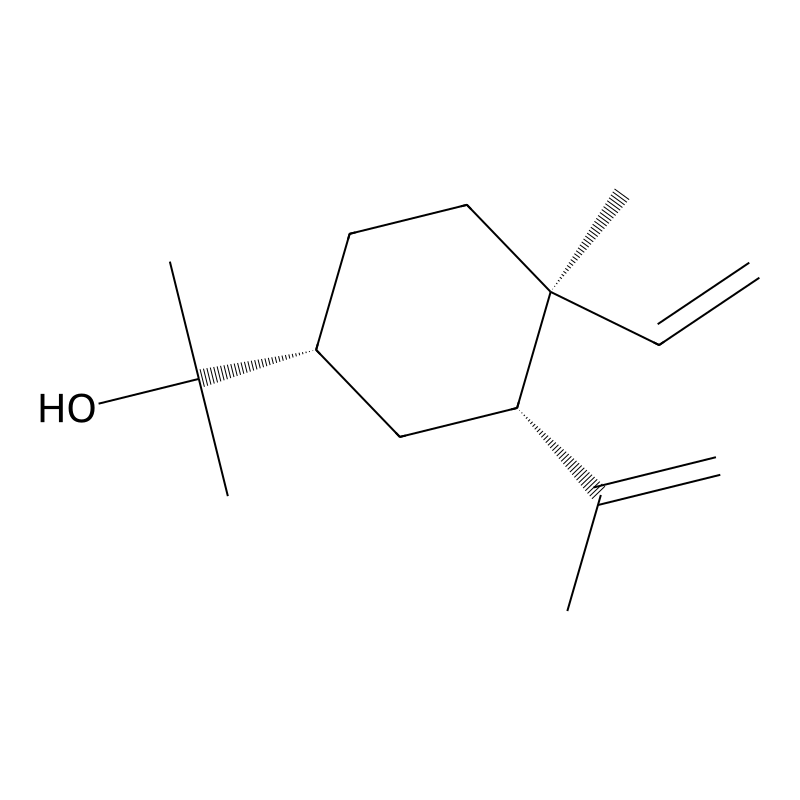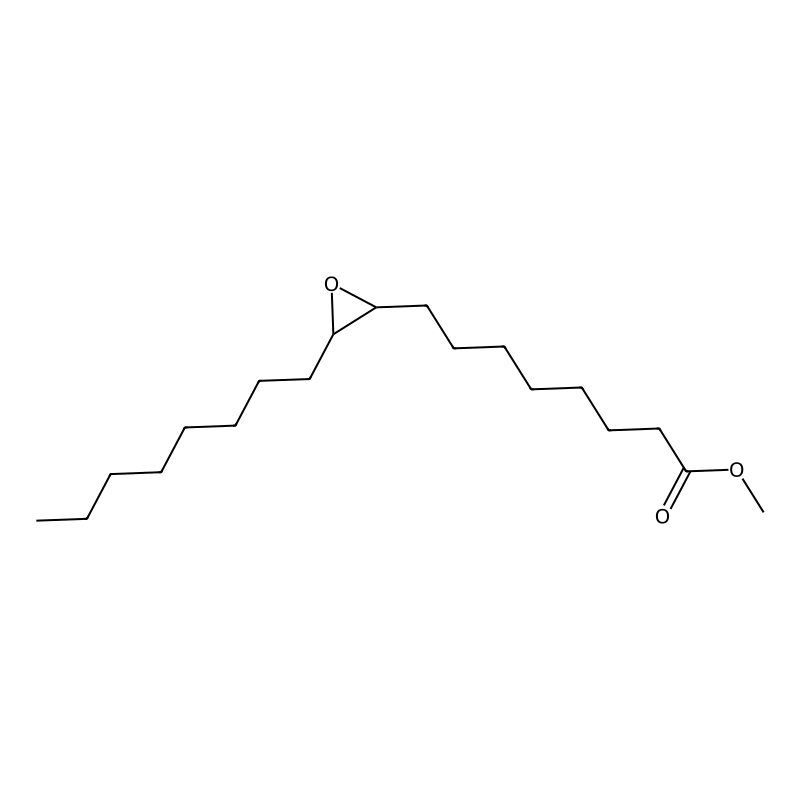1,1-Dichloro-2,2-difluoroethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
,1-Dichloro-2,2-difluoroethane (also known as 1,1-dichloro-2,2-difluoroethylene) has been synthesized using various methods, including:
- Zinc dehalogenation: This method involves reacting 1,1,2-trichloro-2-fluoroethane with zinc in ethanol [].
- Dehydrochlorination: 1,2,2-Trichloro-1,1-difluoroethane can be dehydrochlorinated using sodium hydroxide, potassium hydroxide in aqueous methanol, or by passing it over active carbon containing barium chloride or strontium chloride [].
- Thermal cleavage: The compound can also be obtained through thermal cleavage of 1,2,2-trichloro-1,1-difluoroethane at 590°C [].
Properties:
The physical and chemical properties of 1,1-dichloro-2,2-difluoroethane relevant to scientific research include:
- Chemical formula: C2H2Cl2F2 [, ]
- Molecular weight: 134.94 g/mol []
- Melting point: 35-40.5°C []
- Boiling point: 17°C []
Limited research applications:
- Potential as a refrigerant: Early research explored 1,1-dichloro-2,2-difluoroethane as a potential refrigerant due to its desirable properties like low boiling point and non-flammability. However, concerns about its ozone depletion potential led to the development and adoption of safer alternatives [].
1,1-Dichloro-2,2-difluoroethane, also known as dichlorodifluoroethylene (CFC-1112a), is a synthetic organic compound previously used as a refrigerant and solvent []. It was first synthesized in the 1930s as part of the development of chlorofluorocarbons (CFCs). While CFCs offered advantages like non-toxicity and flammability, their contribution to ozone depletion led to their global ban under the Montreal Protocol [].
Molecular Structure Analysis
1,1-Dichloro-2,2-difluoroethane has the chemical formula C2H2Cl2F2. Its structure consists of a carbon-carbon double bond (C=C) with chlorine atoms attached to each of the first carbon atoms (C1-Cl) and fluorine atoms attached to the second carbon atoms (C2-F). This symmetrical structure places the chlorine and fluorine atoms in the most stable positions [].
Chemical Reactions Analysis
The primary concern regarding 1,1-Dichloro-2,2-difluoroethane is its decomposition in the upper atmosphere. CFCs, including CFC-1112a, are broken down by UV radiation releasing chlorine atoms. These chlorine atoms then react with ozone (O3), converting it into oxygen molecules (O2), leading to ozone depletion.
Physical And Chemical Properties Analysis
- Reduction: It can be reduced to form 1-chloro-2,2-difluoroethylene using zero-valent zinc as a reducing agent in solvents like methanol or ethanol at elevated temperatures (approximately 80°C).
- Substitution: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions .
These reactions highlight its reactivity and versatility in organic synthesis.
The biological activity of 1,1-Dichloro-2,2-difluoroethane has been studied concerning its effects on cellular processes:
- Cellular Effects: This compound can influence cell function by altering signaling pathways and gene expression. Its interactions with enzymes and proteins may lead to significant biochemical changes within cells .
- Molecular Mechanism: At the molecular level, it binds to biomolecules like proteins and nucleic acids, potentially altering their structure and function. Such interactions can disrupt normal cellular processes, contributing to its classification as a hazardous substance .
The synthesis of 1,1-Dichloro-2,2-difluoroethane can be achieved through various methods:
- Reductive Dechlorination: This involves the dehalogenation of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in solvents such as methanol or dimethyl formamide. The reaction conditions typically require elevated temperatures for optimal yield .
- Industrial Production: On an industrial scale, it is produced by dehalogenating 1,1,1,2-tetrachloro-2,2-difluoroethane under controlled conditions to ensure high purity and yield .
1,1-Dichloro-2,2-difluoroethane has several practical applications:
- Refrigerant: It is used in refrigeration systems due to its favorable thermodynamic properties.
- Solvent: Although limited by its low boiling point, it serves as a solvent in specific chemical processes .
These applications underscore its importance in both industrial and laboratory settings.
Research on the interactions of 1,1-Dichloro-2,2-difluoroethane with biological systems has revealed several critical insights:
- Enzyme Interaction: The compound can form stable complexes with enzymes, potentially inhibiting their activity or altering their functionality .
- Cell Signaling: Its ability to affect cell signaling pathways suggests that it may have broader implications for cellular metabolism and function .
These studies emphasize the need for caution when handling this compound due to its biological effects.
Several compounds share structural similarities with 1,1-Dichloro-2,2-difluoroethane. Here are notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,2-Dichloro-1,1-difluoroethane | C₂Cl₂F₂ | Colorless liquid; used as a refrigerant |
| 1-Chloro-2,2-difluoroethylene | C₂ClF₂ | Used in organic synthesis; less toxic than dichloro compound |
| 1,1-Dichlorodifluoroethylene | C₂Cl₂F₂ | Low-boiling liquid; hazardous by inhalation |
Uniqueness of 1,1-Dichloro-2,2-difluoroethane
What sets 1,1-Dichloro-2,2-difluoroethane apart from these similar compounds is its specific combination of chlorinated and fluorinated groups which imparts unique physical properties such as volatility and boiling point. Its ability to undergo various chemical transformations further enhances its utility in synthetic chemistry compared to its analogs.








